1-benzyl-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1-phenylurea
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Overview
Description
1-benzyl-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1-phenylurea is a chemical compound that has garnered significant attention in scientific research due to its potential biological activities and applications. This compound is known for its complex structure, which includes a benzyl group, a phenylurea moiety, and a pyrrolidinone ring, making it a subject of interest in various fields of study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1-phenylurea typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include benzyl chloride, phenyl isocyanate, and various catalysts to facilitate the reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to ensure consistent production quality. The reaction conditions are carefully monitored to maintain the desired temperature, pressure, and pH levels .
Chemical Reactions Analysis
Types of Reactions
1-benzyl-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1-phenylurea undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.
Substitution: Nucleophiles such as halides, amines, and alcohols under appropriate solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives with different functional groups.
Scientific Research Applications
1-benzyl-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1-phenylurea has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases and conditions.
Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of 1-benzyl-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1-phenylurea involves its interaction with specific molecular targets and pathways within biological systems. This compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context and application.
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethoxy-N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)benzenesulfonamide: Shares a similar pyrrolidinone ring structure but differs in the substituents attached to the ring.
Isopropyl 2-(2-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)-1H-benzo[d]imidazol-1-yl)acetate: Contains a similar pyrrolidinone ring but has different functional groups and a benzoimidazole moiety.
Uniqueness
1-benzyl-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1-phenylurea is unique due to its specific combination of benzyl, phenylurea, and pyrrolidinone moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications and potential therapeutic uses.
Properties
IUPAC Name |
1-benzyl-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1-phenylurea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O2/c1-19-12-14-23(15-13-19)27-18-21(16-24(27)29)26-25(30)28(22-10-6-3-7-11-22)17-20-8-4-2-5-9-20/h2-15,21H,16-18H2,1H3,(H,26,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYMCWIUYKMLRJV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)N(CC3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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